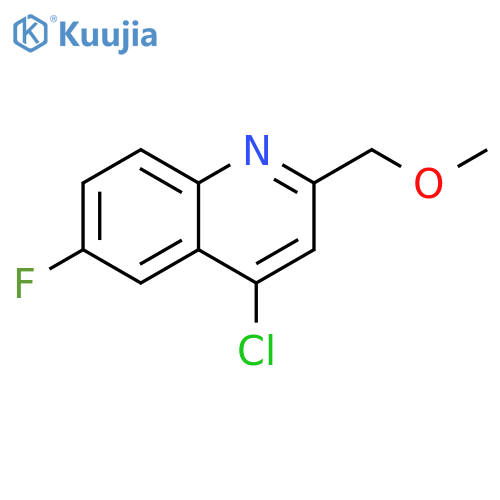

Cas no 1251283-45-0 (4-chloro-6-fluoro-2-(methoxymethyl)quinoline)

4-chloro-6-fluoro-2-(methoxymethyl)quinoline 化学的及び物理的性質

名前と識別子

-

- 4-chloro-6-fluoro-2-(methoxymethyl)quinoline

- Quinoline, 4-chloro-6-fluoro-2-(methoxymethyl)-

-

- MDL: MFCD16707776

- インチ: 1S/C11H9ClFNO/c1-15-6-8-5-10(12)9-4-7(13)2-3-11(9)14-8/h2-5H,6H2,1H3

- InChIKey: MEKNGYCGVALDQB-UHFFFAOYSA-N

- ほほえんだ: N1C2C(=CC(F)=CC=2)C(Cl)=CC=1COC

4-chloro-6-fluoro-2-(methoxymethyl)quinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18092-5G |

4-chloro-6-fluoro-2-(methoxymethyl)quinoline |

1251283-45-0 | 95% | 5g |

¥ 10,197.00 | 2023-03-31 | |

| Enamine | EN300-216498-10.0g |

4-chloro-6-fluoro-2-(methoxymethyl)quinoline |

1251283-45-0 | 95% | 10.0g |

$3376.0 | 2023-02-22 | |

| AN HUI ZE SHENG Technology Co., Ltd. | CB000732845-5g |

4-chloro-6-fluoro-2-(methoxymethyl)quinoline |

1251283-45-0 | 95+% | 5g |

¥17692.00 | 2023-09-15 | |

| Chemenu | CM391773-5g |

4-chloro-6-fluoro-2-(methoxymethyl)quinoline |

1251283-45-0 | 95%+ | 5g |

$*** | 2023-03-29 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00808585-1g |

4-chloro-6-fluoro-2-(methoxymethyl)quinoline |

1251283-45-0 | 97% | 1g |

¥5818.0 | 2023-04-04 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18092-100MG |

4-chloro-6-fluoro-2-(methoxymethyl)quinoline |

1251283-45-0 | 95% | 100MG |

¥ 851.00 | 2023-03-31 | |

| A2B Chem LLC | AW08297-2.5g |

4-chloro-6-fluoro-2-(methoxymethyl)quinoline |

1251283-45-0 | 95% | 2.5g |

$1655.00 | 2024-04-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18092-1g |

4-chloro-6-fluoro-2-(methoxymethyl)quinoline |

1251283-45-0 | 95% | 1g |

¥3396.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18092-500mg |

4-chloro-6-fluoro-2-(methoxymethyl)quinoline |

1251283-45-0 | 95% | 500mg |

¥2268.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18092-10.0g |

4-chloro-6-fluoro-2-(methoxymethyl)quinoline |

1251283-45-0 | 95% | 10.0g |

¥16982.0000 | 2024-07-28 |

4-chloro-6-fluoro-2-(methoxymethyl)quinoline 関連文献

-

Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081

-

Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875

-

Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186

-

Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318

4-chloro-6-fluoro-2-(methoxymethyl)quinolineに関する追加情報

Professional Introduction to 4-chloro-6-fluoro-2-(methoxymethyl)quinoline (CAS No. 1251283-45-0)

4-chloro-6-fluoro-2-(methoxymethyl)quinoline, with the chemical formula C10H9ClFNO2, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic aromatic molecule has garnered considerable attention due to its unique structural properties and potential applications in drug development. The presence of both chloro and fluoro substituents, along with a methoxymethyl group, makes it a versatile intermediate for synthesizing various bioactive molecules.

The compound's structure is characterized by a quinoline core, which is a well-known scaffold in medicinal chemistry. Quinoline derivatives have been extensively studied for their antimicrobial, antimalarial, and anticancer properties. The specific substitution pattern in 4-chloro-6-fluoro-2-(methoxymethyl)quinoline enhances its reactivity and binding affinity to biological targets, making it a valuable building block for designing novel therapeutic agents.

In recent years, there has been a surge in research focusing on quinoline derivatives as potential treatments for resistant infections and chronic diseases. The fluoro group in the molecule contributes to increased metabolic stability and lipophilicity, which are crucial factors for drug bioavailability. Additionally, the chloro substituent can serve as a handle for further functionalization via cross-coupling reactions, allowing chemists to tailor the compound's properties for specific therapeutic needs.

One of the most compelling aspects of 4-chloro-6-fluoro-2-(methoxymethyl)quinoline is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. By modifying the quinoline core with appropriate substituents, researchers have developed inhibitors that selectively target specific kinases. The methoxymethyl group in this compound can be used to introduce additional functional groups or to stabilize reactive intermediates during synthesis.

Recent studies have highlighted the potential of 4-chloro-6-fluoro-2-(methoxymethyl)quinoline as a precursor for developing antiviral agents. The quinoline scaffold is known to interact with viral proteins, inhibiting replication and spread. The combination of chloro and fluoro groups enhances the compound's ability to penetrate viral membranes, while the methoxymethyl group improves its solubility in biological fluids. These properties make it an attractive candidate for further investigation in antiviral drug discovery.

The compound's versatility also extends to its application in materials science. Quinoline derivatives are used in organic light-emitting diodes (OLEDs) due to their electron-donating properties and ability to form stable radicals. 4-chloro-6-fluoro-2-(methoxymethyl)quinoline could potentially be used as a dopant or intermediate in OLED manufacturing, contributing to the development of more efficient display technologies.

In conclusion, 4-chloro-6-fluoro-2-(methoxymethyl)quinoline (CAS No. 1251283-45-0) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and beyond. Its unique structural features make it an invaluable tool for researchers seeking to develop novel therapeutics and advanced materials. As research continues to uncover new applications for this compound, its importance in scientific innovation is likely to grow even further.

1251283-45-0 (4-chloro-6-fluoro-2-(methoxymethyl)quinoline) 関連製品

- 1807012-39-0(Methyl 2-(difluoromethyl)-5-iodo-6-(trifluoromethyl)pyridine-3-carboxylate)

- 1484331-98-7(4-Pyrimidinamine, 2-chloro-N-cyclopentyl-5-methyl-)

- 2166685-74-9(2-(7-chloro-5-nitro-1H-indazol-1-yl)ethan-1-amine)

- 924398-14-1(2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide)

- 2228516-35-4(1-methyl-3-1-(2-methylpropyl)-1H-pyrazol-3-yl-1H-pyrazol-5-amine)

- 2294233-34-2([1-(1,1-Difluoroethyl)cyclopropyl]methanesulfonyl fluoride)

- 1861669-34-2(3-Oxetanemethanol, 3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]-)

- 933725-48-5(methyl1-(1-methyl-1H-pyrrol-3-yl)ethylamine)

- 2680626-37-1(5-Acetamido-3-methylpyrazine-2-carboxylic acid)

- 2228344-35-0(1-(4-methoxynaphthalen-1-yl)cyclopropan-1-ol)